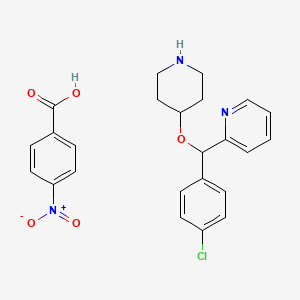
Glafenine-d4 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mechanism of Action
While the exact mechanism of action for Glafenine-d4 N-Oxide is not specified, a study suggests that drugs like Glafenine can correct the mislocalization of F508del-CFTR and rescue F508del-CFTR function through two general mechanisms: pharmacological chaperones, which bind directly to the misfolded protein to increase folding and ERQC escape, and proteostasis modulators, which alter the folding and trafficking environment to favor mutant rescue .
Future Directions
Glafenine-d4 N-Oxide, as an isotope labelled compound, has potential applications in various fields. Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . Moreover, small molecule compounds labeled with stable isotopes can be used as chemical reference for chemical identification, qualitative, quantitative, detection, etc . These potential applications suggest promising future directions for Glafenine-d4 N-Oxide.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Glafenine-d4 N-Oxide involves the oxidation of Glafenine-d4 with a suitable oxidizing agent.", "Starting Materials": [ "Glafenine-d4", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "To a solution of Glafenine-d4 (1 equivalent) in a suitable solvent (e.g. acetonitrile), add the oxidizing agent (2-3 equivalents) slowly at room temperature.", "Stir the reaction mixture for several hours or until the completion of the reaction is confirmed by TLC or HPLC.", "Quench the reaction by adding a suitable quenching agent (e.g. sodium sulfite) and stir for additional time.", "Extract the product with a suitable organic solvent (e.g. ethyl acetate) and dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure and purify the product by column chromatography to obtain Glafenine-d4 N-Oxide." ] } | |
CAS RN |
1794829-04-1 |
Product Name |
Glafenine-d4 N-Oxide |
Molecular Formula |
C19H17ClN2O5 |
Molecular Weight |
392.828 |
IUPAC Name |
2,3-dihydroxypropyl 2-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]-3,4,5,6-tetradeuteriobenzoate |
InChI |
InChI=1S/C19H17ClN2O5/c20-12-5-6-14-17(7-8-22(26)18(14)9-12)21-16-4-2-1-3-15(16)19(25)27-11-13(24)10-23/h1-9,13,23-24,26H,10-11H2/i1D,2D,3D,4D |
InChI Key |
YCLRZGMFJXEHFV-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)N=C2C=CN(C3=C2C=CC(=C3)Cl)O |
synonyms |
2-[(7-Chloro-1-oxido-4-quinolinyl)amino]benzoic Acid-d4; N-(7-Chloro-1-oxido-4-quinolyl)anthranilic Acid-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



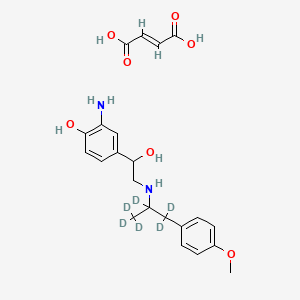
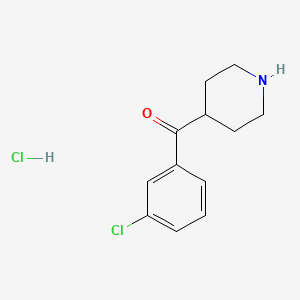


![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)
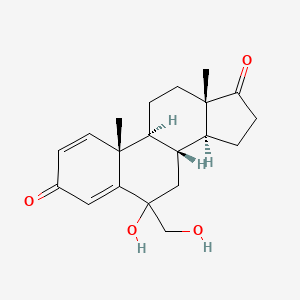
![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B586467.png)

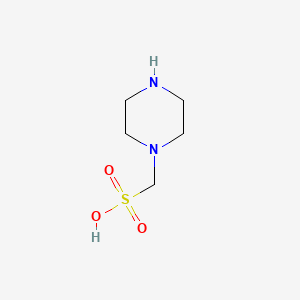
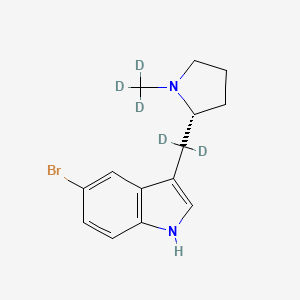
![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)
